Luteolin 7-rutinoside

Vue d'ensemble

Description

La lutéoline-7-rutinoside est un glycoside de flavonoïde que l'on trouve couramment dans diverses plantes telles que la menthe à feuilles longues (Mentha longifolia) et l'olivier (Olea europaea) . Elle est connue pour ses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et antidiabétiques . Ce composé a été utilisé traditionnellement comme agent aromatisant et a montré un potentiel dans diverses applications thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La lutéoline-7-rutinoside peut être isolée de sources végétales par diverses méthodes d'extraction. Une méthode courante consiste à utiliser l'extraction à l'éthanol suivie d'une séparation chromatographique . Par exemple, la partie entière sèche de Pteris cretica L. var. nervosa peut être extraite de manière exhaustive avec de l'éthanol à 70 % sous reflux . L'extrait est ensuite soumis à des techniques chromatographiques pour isoler la lutéoline-7-rutinoside .

Méthodes de production industrielle : La production industrielle de la lutéoline-7-rutinoside implique généralement l'extraction à grande échelle de matières végétales. Le processus comprend l'extraction par solvant, la concentration et la purification à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) . L'utilisation de méthodes chromatographiques avancées garantit la pureté et le rendement élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions : La lutéoline-7-rutinoside subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses activités biologiques .

Réactifs et conditions communs :

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés pour réduire le composé.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles dans des conditions douces.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la lutéoline-7-rutinoside avec des activités biologiques améliorées ou modifiées .

4. Applications de la recherche scientifique

La lutéoline-7-rutinoside a une large gamme d'applications de recherche scientifique :

Médecine : La lutéoline-7-rutinoside a montré un potentiel dans le traitement du diabète, des lésions hépatiques et des maladies inflammatoires

5. Mécanisme d'action

La lutéoline-7-rutinoside exerce ses effets par divers mécanismes moléculaires :

Activité anti-inflammatoire : Elle inhibe la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l'interleukine-6.

Activité antioxydante : Le composé piège les radicaux libres et améliore l'activité des enzymes antioxydantes.

Activité antidiabétique : Elle améliore l'homéostasie du glucose en augmentant la sécrétion et la sensibilisation à l'insuline.

Les cibles moléculaires impliquées comprennent les voies de signalisation telles que PI3K/AKT/AMPK/NF-κB, qui jouent un rôle crucial dans l'inflammation et le métabolisme du glucose .

Applications De Recherche Scientifique

Biological Activities

Luteolin 7-rutinoside has been studied for its anti-inflammatory, antioxidant, and antibacterial properties. Below are detailed insights into its applications based on recent research findings.

Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory responses. In a study involving lipopolysaccharide-stimulated RAW 264.7 cells, this compound demonstrated a capacity to reduce nitric oxide and prostaglandin E2 production, which are markers of inflammation. The study highlighted that luteolin was more potent than its glycoside form, suggesting that the free form may be more effective in clinical applications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in various models. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. A study showed that methanolic extracts containing this compound exhibited significant antioxidant activity, enhancing the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase in human lymphocyte cultures .

Antibacterial Properties

This compound has been investigated for its antibacterial effects against various pathogens. In particular, extracts containing this compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The antibacterial action is attributed to the high flavonoid content, which may act synergistically with other compounds .

Case Study 1: Protective Effects on Pancreatic Cells

A study focused on the protective effects of this compound on RIN-5F pancreatic cells exposed to high glucose levels. The results indicated that treatment with the compound improved insulin secretion and glucose uptake significantly, suggesting potential applications in managing diabetes and related metabolic disorders .

Case Study 2: Antioxidative Effects in Human Lymphocytes

In another investigation, the antioxidative effects of methanolic extracts containing this compound were assessed in human lymphocyte cultures subjected to oxidative stress. The findings revealed that supplementation with the extract led to a notable increase in antioxidant enzyme activity and a decrease in malondialdehyde levels, indicating reduced lipid peroxidation .

Data Tables

Mécanisme D'action

Luteolin-7-rutinoside exerts its effects through various molecular mechanisms:

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Antidiabetic Activity: It improves glucose homeostasis by enhancing insulin secretion and sensitization.

The molecular targets involved include signaling pathways such as PI3K/AKT/AMPK/NF-κB, which play crucial roles in inflammation and glucose metabolism .

Comparaison Avec Des Composés Similaires

La lutéoline-7-rutinoside est unique parmi les glycosides de flavonoïdes en raison de sa structure spécifique et de ses activités biologiques. Des composés similaires comprennent :

Lutéoline-7-O-glucoside : Structure similaire mais diffère dans le fragment glucidique attaché au noyau de la lutéoline.

Apigénine-7-rutinoside : Un autre glycoside de flavonoïde avec des propriétés anti-inflammatoires similaires mais des cibles moléculaires différentes.

Chrysoériol-7-rutinoside : Connu pour ses activités anti-inflammatoires et antioxydantes, mais avec un motif de substitution différent sur le cycle flavonoïde.

Ces composés partagent certaines activités biologiques avec la lutéoline-7-rutinoside mais diffèrent dans leurs mécanismes d'action spécifiques et leurs potentiels thérapeutiques .

Activité Biologique

Luteolin 7-rutinoside, a flavonoid glycoside derived from luteolin, has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and protective effects against cellular damage. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterpart, luteolin. The chemical formula is CHO, and it is primarily found in plants such as Mentha pulegium and Ligustrum vulgare.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, this compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), markers of inflammation. The IC values for NO production were found to be 22.7 µM for this compound compared to 13.9 µM for luteolin, indicating a lesser potency but still notable anti-inflammatory activity .

| Compound | IC for NO (µM) | IC for PGE2 (µM) |

|---|---|---|

| Luteolin | 13.9 | 7.4 |

| This compound | 22.7 | 15.0 |

The mechanism of action involves the inhibition of NF-κB activation, which plays a crucial role in the expression of inflammatory mediators .

2. Antioxidant Activity

This compound also demonstrates strong antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. A study on the methanolic extract of Mentha pulegium, which contains this compound, showed significant antioxidant activity measured through various assays including DPPH and ABTS .

Case Study: Protection Against High-Glucose-Induced Toxicity

A recent study explored the protective effects of this compound on RIN-5F cells subjected to high glucose conditions, simulating diabetic stress. The findings indicated that this compound significantly reduced cell death and oxidative stress markers in these cells, suggesting its potential as a therapeutic agent in diabetes management .

Case Study: Antimicrobial Properties

In another investigation, extracts containing this compound were evaluated for their antimicrobial effects against pathogenic bacteria. The results highlighted that luteolin derivatives exhibited synergistic antibacterial activity when combined with other phytochemicals, reinforcing the potential use of these compounds in developing natural antimicrobial agents .

Summary of Findings

The biological activities of this compound are summarized as follows:

- Anti-inflammatory : Inhibits NO and PGE2 production; affects NF-κB signaling.

- Antioxidant : Scavenges free radicals; protects against oxidative damage.

- Antimicrobial : Exhibits synergistic effects with other compounds against pathogens.

Propriétés

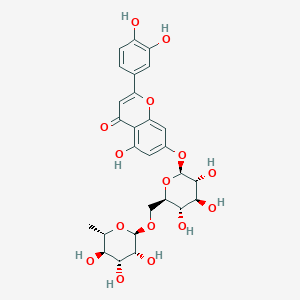

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYBYJXAXUBTQF-FOBVWLSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313731 | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20633-84-5 | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20633-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scolymoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCOLYMOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM9NL7QUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.